![molecular formula C18H14O2 B611537 9-Cyclopropylphenanthrene-3-carboxylic acid CAS No. 1333111-40-2](/img/structure/B611537.png)
9-Cyclopropylphenanthrene-3-carboxylic acid
Overview
Description
“9-Cyclopropylphenanthrene-3-carboxylic acid” is a chemical compound with the molecular formula C18H14O2 and a molecular weight of 262.30256 . It is a carboxylic acid derivative of phenanthrene .
Molecular Structure Analysis
The molecular structure of “9-Cyclopropylphenanthrene-3-carboxylic acid” consists of a phenanthrene core with a cyclopropyl group at the 9-position and a carboxylic acid group at the 3-position . The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Phenanthrene Derivatives : 9-Cyclopropylphenanthrene-3-carboxylic acid is utilized in the synthesis of phenanthrene derivatives. A notable method involves using Iron(III) chloride for mild synthesis, presenting an environmentally friendly and practical route for large-scale production of the phenanthrene ring (Wang et al., 2008).
Synthesis of Novel Allosteric Modulators : This compound has been used in the synthesis of novel 3,9-disubstituted phenanthrene derivatives. These derivatives are explored for their potential modulatory activity at the N-methyl-d-aspartate (NMDA) receptor, which is relevant in neurological and neurodegenerative disorders (Irvine et al., 2015).
Applications in Organic Chemistry
Intramolecular Oxidative Coupling : 9-Cyclopropylphenanthrene-3-carboxylic acid is a key intermediate in the intramolecular oxidative coupling of phenyl acrylic acids. This method offers mild reaction conditions and easy purification, valuable for the efficient synthesis of phenanthrenes (Ji et al., 2014).
Lewis Acid-Mediated Carboxylation : The compound is also produced via direct and regioselective carboxylation of fused aromatic compounds with carbon dioxide, aided by a Lewis acid. This method highlights an innovative approach in organic synthesis (Suzuki et al., 2002).
Mechanism of Action
Target of Action
The primary targets of 9-Cyclopropylphenanthrene-3-carboxylic acid are the N-methyl-D-aspartate (NMDA) receptors, specifically the GluN1/GluN2A and GluN1/GluN2B subtypes . These receptors play a crucial role in regulating various central nervous system functions, such as synaptic plasticity .
Mode of Action
This compound acts as an allosteric modulator of NMDA receptors . It selectively potentiates responses at GluN1/GluN2A and GluN1/GluN2B receptors .
Biochemical Pathways
Given its role as a modulator of nmda receptors, it likely influences pathways related to synaptic plasticity and neuronal signaling .
Result of Action
The molecular and cellular effects of 9-Cyclopropylphenanthrene-3-carboxylic acid’s action are likely related to its modulation of NMDA receptor activity. By potentiating responses at specific NMDA receptor subtypes, it may influence neuronal signaling and synaptic plasticity .
Safety and Hazards
properties
IUPAC Name |
9-cyclopropylphenanthrene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-18(20)13-8-7-12-9-16(11-5-6-11)14-3-1-2-4-15(14)17(12)10-13/h1-4,7-11H,5-6H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWRRDKZWBVAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C(C=C3)C(=O)O)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Cyclopropylphenanthrene-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does UBP710 interact with NMDA receptors and what are the downstream effects?
A1: UBP710 acts as a positive allosteric modulator, meaning it enhances the activity of NMDA receptors without directly binding to the glutamate or glycine binding sites. [] Research indicates that UBP710 interacts with a specific region of the NMDA receptor's agonist ligand-binding domain, specifically segment 2, to exert its potentiating effects. [] This interaction leads to increased activity of both GluN1/GluN2A and GluN1/GluN2B subtypes of NMDA receptors, while having no effect on other subtypes. [] This subtype selectivity makes UBP710 a valuable tool for studying the specific roles of GluN2A- and GluN2B-containing NMDA receptors in synaptic plasticity and various neurological processes.
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